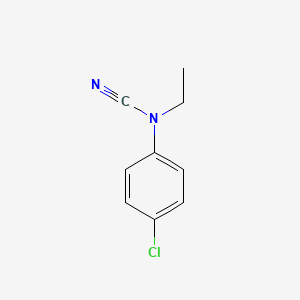

4-chloro-N-cyano-N-ethylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-chloro-N-cyano-N-ethylaniline” is a compound that is not widely studied or documented. The closest compounds that have been studied are “4-Chloro-N-ethylaniline” and “N-cyano-N-ethylaniline”. “4-Chloro-N-ethylaniline” has a molecular formula of C8H10ClN, an average mass of 155.625 Da, and a monoisotopic mass of 155.050171 Da . “N-cyano-N-ethylaniline” is a compound available from certain chemical suppliers .

Synthesis Analysis

The synthesis of anilines, which are related to “this compound”, has been extensively studied . The synthesis often involves reactions such as direct nucleophilic substitution, nitroarene reduction, and reactions with Grignard reagents . Cyanoacetylation of amines is another method that might be relevant for the synthesis of "this compound" .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented. For related compounds, such as “4-Chloro-N-ethylaniline”, the molecular formula is C8H10ClN, the average mass is 155.625 Da, and the monoisotopic mass is 155.050171 Da .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Preparation of Ethyl (R)-(-)-4-Cyano-3-hydroxybutyrate : This compound is synthesized from (S)-(-)-epichlorohydrin, indicating a method for creating complex molecules from simpler chlorinated precursors, which could suggest applications in synthesizing pharmaceutical intermediates (Jiang Cheng-jun, 2009).

Efficient Syntheses of Pyrrole Derivatives : Demonstrates the reactivity of ethyl 2-chloroacetoacetate and its 4-chloro isomer with cyanoacetamide, leading to high yields of valuable pyrrole systems. This highlights the utility of chloro and cyano functionalities in constructing heterocyclic compounds (Prativa B. S. Dawadi, J. Lugtenburg, 2011).

Stereoselective Synthesis in Microfluidic Chip Reactor : Research on the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate using a microfluidic chip reactor shows the application of chloro and cyano groups in creating enantiomerically pure compounds, which is crucial in the pharmaceutical industry (P. Kluson et al., 2019).

Novel Functionalized Electronic Materials : The synthesis of novel functionalized bis(ethylenedithio)tetrathiafulvalene (BEDT–TTF) derivatives from cyano precursors through a cross-coupling reaction, exploring their electrochemical properties, suggests applications in organic electronics and materials science (Shi‐Xia Liu et al., 2003).

Chemical Dynamics and Interaction Studies : Investigating the charge-transfer interaction between 2,3-dicyano-1,4-naphthoquinone and N-ethylaniline offers insights into the fundamental chemical properties of cyano and chloro derivatives, which could inform the design of molecular sensors or catalysts (S. R. Magadum et al., 2012).

Mécanisme D'action

Target of Action

4-Chloro-N-Cyano-N-Ethylaniline is a chemical compound used in scientific research They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

strain CS-3 can degrade acetamiprid, producing N′-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide, 2-chloro-5-hydroxymethylpyridine, and 6-chloronicotinic acid as the most predominant metabolites .

Action Environment

in a wide range of pH (5.0–8.0) and temperature (20–42 °C) .

Propriétés

IUPAC Name |

(4-chlorophenyl)-ethylcyanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-2-12(7-11)9-5-3-8(10)4-6-9/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRLMSYKWNJJIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

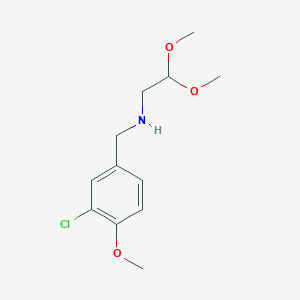

CCN(C#N)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine](/img/structure/B2804052.png)

![[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B2804057.png)

![(E)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2804063.png)

![3-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2804069.png)